molecular formula C8H12N2O2 B13078595 5-Amino-6-(propan-2-yloxy)pyridin-2-OL

5-Amino-6-(propan-2-yloxy)pyridin-2-OL

Cat. No.: B13078595
M. Wt: 168.19 g/mol
InChI Key: ABWASCXWCUJIMJ-UHFFFAOYSA-N
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Description

5-Amino-6-(propan-2-yloxy)pyridin-2-OL is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This biocatalytic method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms.

Industrial Production Methods

Industrial production of this compound typically involves chemical synthesis methods. These methods may include base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines, which provide 2-amino-4,6-diarylpyridine derivatives . The choice of method depends on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(propan-2-yloxy)pyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different aminopyridine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions include hydroxylated pyridine derivatives, aminopyridine derivatives, and substituted pyridine compounds. These products have diverse applications in medicinal chemistry and industrial processes.

Scientific Research Applications

5-Amino-6-(propan-2-yloxy)pyridin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-(propan-2-yloxy)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-6-(propan-2-yloxy)pyridin-2-OL include:

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-amino-6-propan-2-yloxy-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-5(2)12-8-6(9)3-4-7(11)10-8/h3-5H,9H2,1-2H3,(H,10,11)

InChI Key

ABWASCXWCUJIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=O)N1)N

Origin of Product

United States

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